2-Methylbutyrylglycine-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

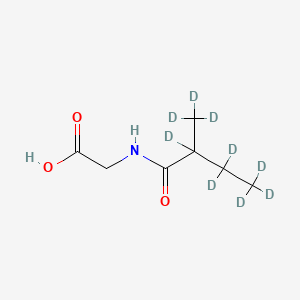

2-Methylbutyrylglycine-d9 is the deuterium-labeled version of 2-Methylbutyrylglycine . It’s used in research, particularly as a tracer for quantitation during the drug development process . It’s also used in the treatment of various diseases and for imaging and diagnosis .

Synthesis Analysis

The synthesis of 2-Methylbutyrylglycine-d9 involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

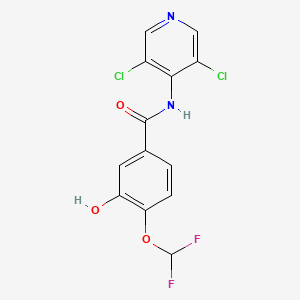

The molecular formula of 2-Methylbutyrylglycine-d9 is C7H4D9NO3 . Its molecular weight is 168.24 . The structure includes a carboxyl group (COOH), an amine group (NH2), and a 2-methylbutyryl group .Chemical Reactions Analysis

As a deuterium-labeled compound, 2-Methylbutyrylglycine-d9 is primarily used as a tracer in drug development processes . The deuteration process can affect the pharmacokinetic and metabolic profiles of the drug .Applications De Recherche Scientifique

2-Methylbutyryl-Coenzyme A Dehydrogenase Deficiency : A study highlighted a case of an infant with isolated increases in 2-methylbutyrylglycine, indicating a block in 2-methylbutyryl-CoA dehydrogenase. This was the first documented case of isolated 2-MBCDase deficiency in humans, suggesting an autosomal recessive mode of inheritance (Gibson et al., 2000).

Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency : Research identified that excretion of 2-ethylhydracrylic acid in SBCADD implies a different enzyme functions in the R-pathway of L-isoleucine oxidation. This discovery has implications for the diagnosis and understanding of SBCADD (Korman et al., 2005).

2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency : A study described the biochemical and molecular markers for MHBD deficiency, an X-linked defect in isoleucine degradation. It noted that quantification of 2-ethylhydracrylic acid might be helpful for diagnosing heterozygous conditions (García-Villoria et al., 2009).

Ethylmalonic Encephalopathy : A study on Ethylmalonic Encephalopathy, an organic aciduria, showed that isoleucine is a source for elevated ethylmalonic acid and methylsuccinic acid in patients. It suggested a functional deficiency in the activity of 2-methyl-branched chain acylcoenzyme A dehydrogenase in vivo (Nowaczyk et al., 1998).

Lipid Oxidative Damage in Brain : Another study found that 2-Methylbutyrylglycine induces lipid oxidative damage and decreases antioxidant defenses in the rat brain. This suggests that oxidative stress induced by 2-Methylbutyrylglycine might be involved in the pathophysiology of brain damage found in SBCAD deficiency (Knebel et al., 2012).

Mécanisme D'action

Target of Action

2-Methylbutyrylglycine-d9 is a deuterium-labeled form of 2-Methylbutyrylglycine It is known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This is because the presence of deuterium can slow down metabolic processes, potentially leading to changes in the drug’s interaction with its targets .

Biochemical Pathways

It is known that deuterium-labeled compounds can be used as tracers in various biochemical pathways .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic profiles . This can potentially impact the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, and thereby its bioavailability .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the metabolic processes of drugs .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of deuterium-labeled compounds .

Propriétés

IUPAC Name |

2-[[2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i1D3,2D3,3D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACIBQKYRHBOW-APXHDBETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)

![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)